![molecular formula C21H24N4O4 B2797911 N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1235338-71-2](/img/structure/B2797911.png)
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as PPOP, is a small molecule that has been synthesized to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
One notable application of compounds with similar structural features is in the role of chemical inhibitors, particularly in the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. Such compounds are crucial in understanding and predicting drug-drug interactions (DDIs), which occur when multiple drugs are coadministered. The selectivity of chemical inhibitors for specific CYP isoforms is vital for deciphering the involvement of these enzymes in drug metabolism, suggesting a potential application for structurally related compounds in this area S. C. Khojasteh et al., 2011.
Nucleophilic Aromatic Substitution
Compounds featuring piperidine groups, akin to the one , are involved in nucleophilic aromatic substitution reactions, serving as precursors or intermediates in the synthesis of various chemical products. These reactions are fundamental in organic synthesis, allowing for the functionalization of aromatic compounds, which can lead to the development of new materials, pharmaceuticals, and more F. Pietra & D. Vitali, 1972.
Dipeptidyl Peptidase IV Inhibitors
Another research area involves the development of dipeptidyl peptidase IV (DPP IV) inhibitors, where compounds with piperidine structures are explored for their therapeutic potential, particularly in the treatment of type 2 diabetes mellitus (T2DM). These inhibitors play a role in enhancing the incretin system, thereby improving glycemic control in T2DM patients Laura Mendieta et al., 2011.
Drug Development for CNS Disorders
Compounds similar to the one may also find applications in the development of drugs targeting central nervous system (CNS) disorders. Functional chemical groups present in these compounds, such as piperidine, may serve as lead molecules for synthesizing compounds with CNS activity, including potential treatments for depression, anxiety, and more S. Saganuwan, 2017.
Purinergic P2X3 and P2X2/3 Receptor Antagonists
Research on purinergic P2X3 and P2X2/3 receptor antagonists highlights the therapeutic potential of compounds with specific functional groups, including piperidines and pyridines, for treating various pathological conditions. These antagonists are explored for conditions such as bladder disorders, gastrointestinal diseases, and chronic obstructive pulmonary diseases, indicating a broad spectrum of potential medical applications G. Marucci et al., 2019.
properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-19(15-29-18-6-2-1-3-7-18)25-11-8-16(9-12-25)13-23-20(27)21(28)24-17-5-4-10-22-14-17/h1-7,10,14,16H,8-9,11-13,15H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPCNYJNQMSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.